

Application Note: Analysis of Ivabradine Impurity 2 in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B15602248*

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Introduction

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] The quality, safety, and efficacy of pharmaceutical products are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Impurities in drug substances can arise during the synthesis process or through degradation of the API during formulation and storage.[2] Therefore, the identification and quantification of these impurities are critical components of drug development and quality control, as mandated by regulatory bodies like the ICH.[2]

This application note details a stability-indicating analytical method for the determination of **Ivabradine Impurity 2** in pharmaceutical formulations. The protocol is based on a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detectors, suitable for both quantification and identification.

Chemical Profile of **Ivabradine Impurity 2**:

- IUPAC Name: 3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one[3]
- Molecular Formula: $C_{27}H_{42}N_2O_5$ [3]

- Molecular Weight: 474.63 g/mol [3]

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Ivabradine and its related substances. The separation is achieved on a phenyl stationary phase with a gradient mobile phase, allowing for the resolution of impurities with varying polarities. A Photo Diode Array (PDA) detector is used for quantitative analysis at a specific wavelength, while a coupled Quadrupole Dalton (QDa) or Time-of-Flight (TOF) mass spectrometer provides mass confirmation for unambiguous peak identification.[4][5] The method is stability-indicating, meaning it can resolve the API from its degradation products formed under various stress conditions.[4][6]

Experimental Protocols

- Equipment:
 - HPLC system with gradient pump, autosampler, and column oven (e.g., Agilent 1100 Series).[5][7]
 - PDA Detector.[4]
 - Mass Spectrometer (e.g., QDa or Q-TOF-MS).[4][5]
 - Analytical balance, sonicator, pH meter.
- Chemicals:
 - Ivabradine and **Ivabradine Impurity 2** reference standards (purity >95%).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Trifluoroacetic acid (TFA).
 - Ammonium acetate.

- Water (HPLC grade or ultrapure).
- Chromatographic Column: Zorbax Phenyl, 4.6 x 250 mm, 5 µm particle size (or equivalent).
[4]
- Mobile Phase A: Prepare a 0.075% solution of Trifluoroacetic Acid (TFA) in water.
- Mobile Phase B: A mixture of Acetonitrile and Methanol.
- Diluent: A 50:50 (v/v) mixture of Acetonitrile and water.
- Standard Stock Solution (Impurity 2): Accurately weigh about 5 mg of **Ivabradine Impurity 2** reference standard and transfer it into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
- Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration suitable for analysis (e.g., 1.0 µg/mL).
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 50 mg of Ivabradine and transfer it to a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to the mark with the diluent.
- Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate.
- The resulting solution has a nominal concentration of 1000 µg/mL of Ivabradine and is ready for injection.

To establish the stability-indicating nature of the method, forced degradation studies are performed on the Ivabradine API.[5] This involves subjecting the drug substance to stress conditions to intentionally produce degradation products.

- Acid Hydrolysis: 2 M HCl at 80°C for 24 hours.[5][7]
- Base Hydrolysis: 1 M NaOH at 80°C for 24 hours.[5][7]
- Oxidative Degradation: 3-15% H₂O₂ at 80°C for 24 hours.[5][7]
- Thermal Degradation: Dry heat at 105°C for 12-24 hours.[5]
- Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.[5]

Samples from these studies are then analyzed to ensure that degradation product peaks, including that of Impurity 2, are well-resolved from the main Ivabradine peak.

Data Presentation

Quantitative data for the analysis of **Ivabradine Impurity 2** are summarized in the following tables.

Table 1: Optimized Chromatographic and MS Conditions

Parameter	Condition
HPLC System	Agilent 1100 Series or equivalent
Column	Zorbax Phenyl, 4.6 x 250 mm, 5 µm
Mobile Phase A	0.075% Trifluoroacetic Acid in Water
Mobile Phase B	Acetonitrile:Methanol
Gradient Program	Time-dependent variation of A and B
Flow Rate	1.5 mL/min[4]
Column Temperature	25°C[5][7]
Injection Volume	20 µL[5][7]
PDA Detector	Wavelength: 285 nm[4]
MS Detector	QDa or Q-TOF
Ionization Mode	Positive Electrospray Ionization (ESI+)[5][7]

| Scan Range | m/z 100-1000 |

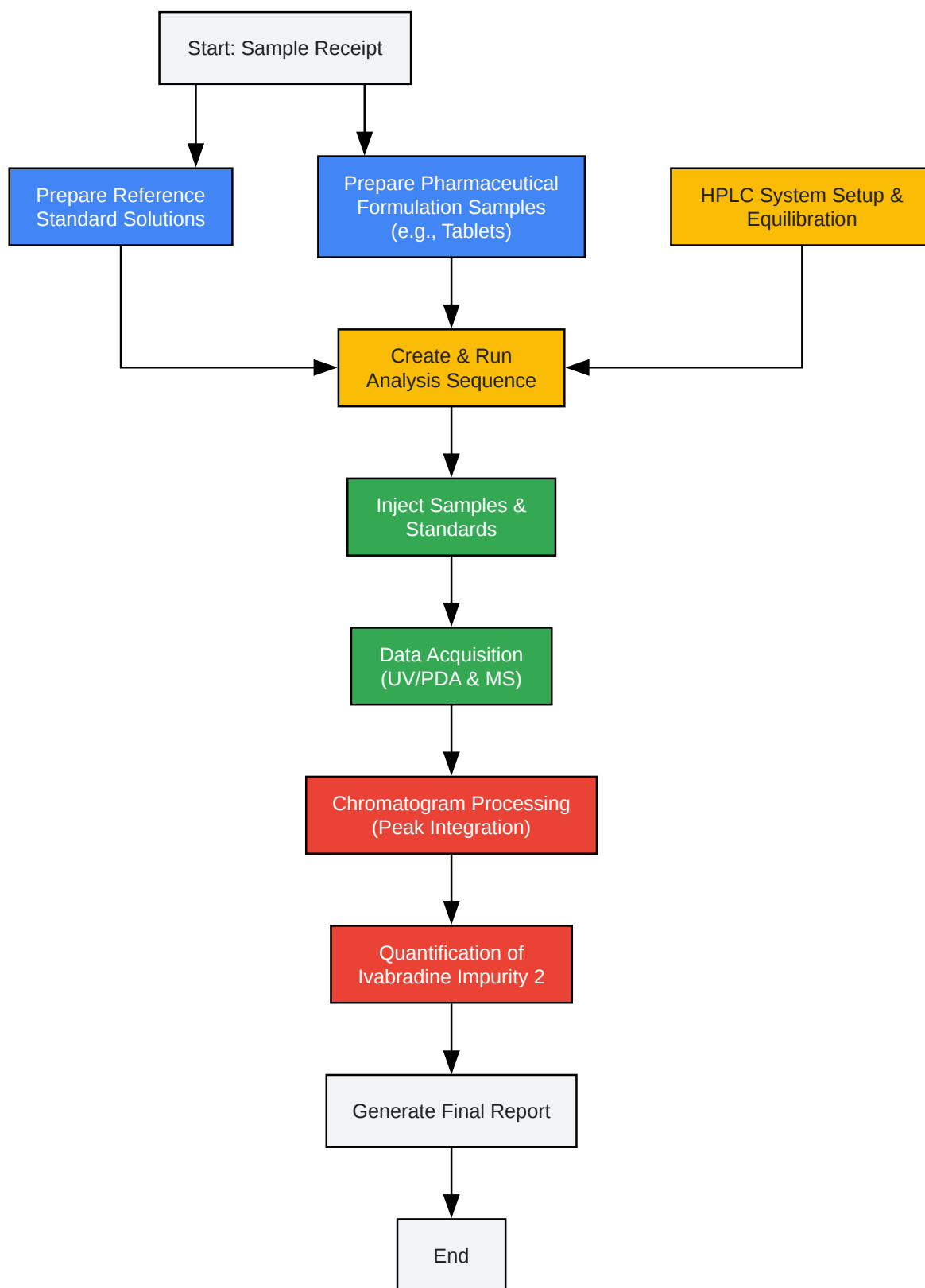
Table 2: Method Validation Summary for **Ivabradine Impurity 2**

Parameter	Result
Linearity Range (µg/mL)	LOQ - 150% of specification limit
Correlation Coefficient (r ²)	> 0.997[6]
Limit of Detection (LOD)	< 0.01% of standard concentration[6]
Limit of Quantification (LOQ)	< 0.04% of standard concentration[6]
Accuracy (% Recovery)	90.99 – 107.70%[6]
Precision (% RSD)	< 3.5%[6]

| Robustness | Method is robust to minor changes in flow rate, pH, and mobile phase composition. |

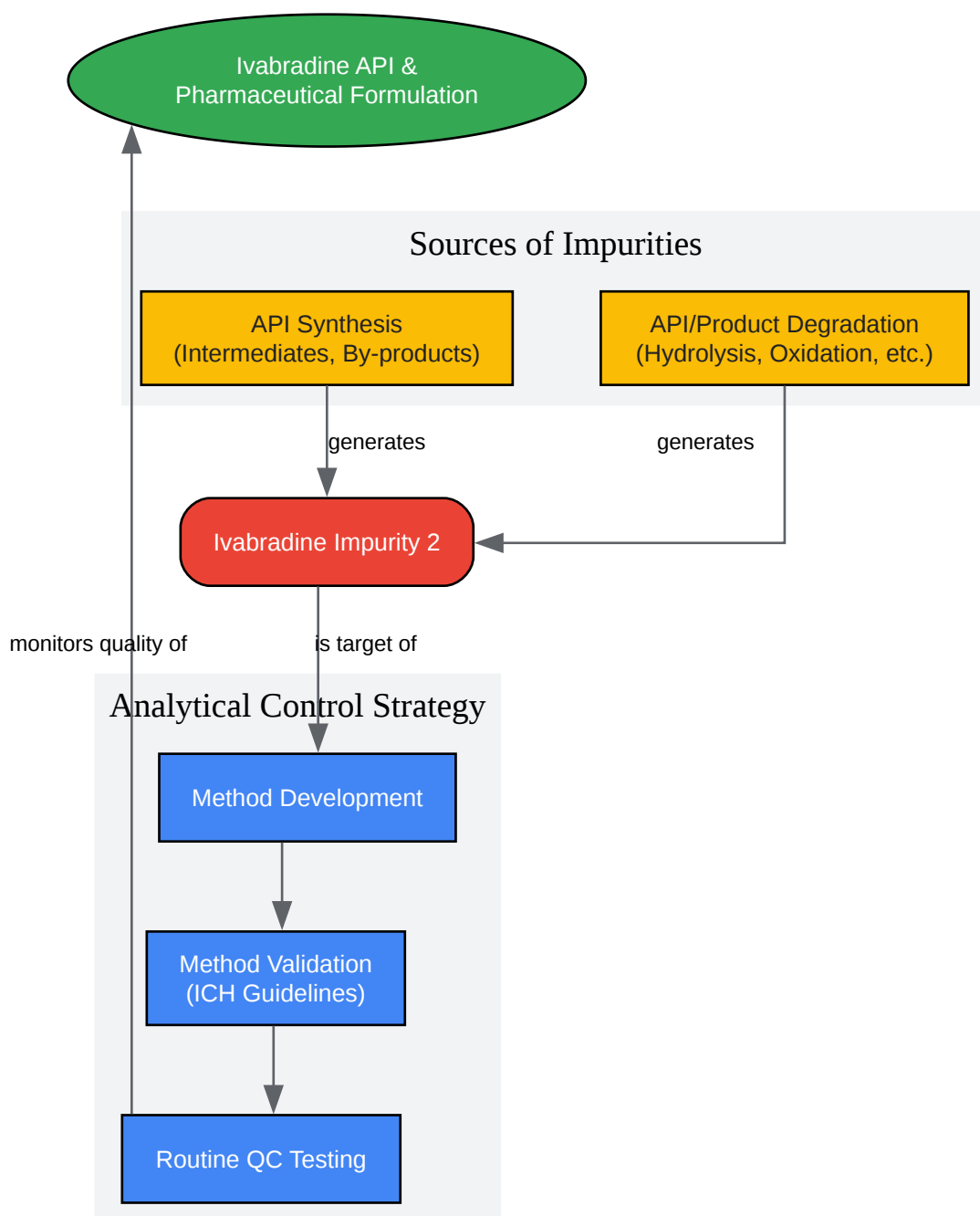
Visualization

The following diagrams illustrate the experimental workflow and the logical framework for impurity analysis.



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Diagram 1: General workflow for the analysis of **Ivabradine Impurity 2**.



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Diagram 2: Logical framework for impurity identification and control.

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